Baliforsen sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Baliforsen sodium is an antisense oligonucleotide designed to target myotonic dystrophy protein kinase messenger RNA. It is primarily used in research related to myotonic dystrophy, a genetic disorder characterized by progressive muscle wasting and weakness .
Preparation Methods
Baliforsen sodium is synthesized as a 16-nucleotide oligomer connected sequentially by phosphorothioate linkages . The synthetic route involves the stepwise addition of nucleotides, each modified with 2’-O-(2-methoxyethyl) groups to enhance stability and binding affinity . The industrial production of this compound involves solid-phase synthesis, where the oligonucleotide is assembled on a solid support and then cleaved and purified .
Chemical Reactions Analysis
Baliforsen sodium primarily undergoes hybridization reactions with its target messenger RNA. This hybridization enables ribonuclease H1-mediated degradation of the messenger RNA, releasing sequestered proteins bound to CUG repeats and restoring normal cellular function . The compound is stable under physiological conditions and does not undergo significant oxidation, reduction, or substitution reactions .
Scientific Research Applications
Baliforsen sodium has been extensively studied for its potential therapeutic applications in myotonic dystrophy type 1. It has been tested in clinical trials to evaluate its safety and efficacy in reducing toxic RNA levels in patients . Although the initial trials showed limited efficacy, the compound has paved the way for the development of other antisense oligonucleotides targeting similar genetic disorders . Additionally, this compound is used in molecular biology research to study RNA interference and gene regulation mechanisms .
Mechanism of Action
Baliforsen sodium hybridizes to dystrophia myotonica protein kinase messenger RNA transcripts in the nucleus. This hybridization enables ribonuclease H1-mediated degradation of the messenger RNA, which releases sequestered proteins bound to CUG repeats and restores normal cellular function . The primary molecular target of this compound is the dystrophia myotonica protein kinase messenger RNA, and the pathway involved is the RNA interference pathway .
Comparison with Similar Compounds
Baliforsen sodium is unique in its specific targeting of dystrophia myotonica protein kinase messenger RNA. Similar compounds include other antisense oligonucleotides designed to target different messenger RNAs involved in genetic disorders. Examples include eteplirsen, which targets dystrophin messenger RNA in Duchenne muscular dystrophy, and nusinersen, which targets survival motor neuron 2 messenger RNA in spinal muscular atrophy . This compound stands out due to its specific application in myotonic dystrophy type 1 and its unique sequence and chemical modifications .
Properties
CAS No. |
1687746-79-7 |
---|---|
Molecular Formula |
C180H240N59Na15O90P15S15+15 |
Molecular Weight |
5961 g/mol |
IUPAC Name |
pentadecasodium;[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(1S,3R,4R,6S,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-7-[[(1S,3R,4R,6S,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-7-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(1S,3R,4R,6S,7S)-7-[[(1S,3R,4R,6S,7S)-7-[[(2R,3R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-3-(6-aminopurin-9-yl)-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-3-(2-amino-6-oxo-1H-purin-9-yl)-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxyoxolan-2-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxyoxolan-2-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxy-[(2R,3R,4R,5R)-2-(hydroxymethyl)-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-sulfidophosphanium |
InChI |
InChI=1S/C180H240N59O90P15S15.15Na/c1-70-34-224(168(248)209-134(70)181)103-26-83(315-331(258,346)283-47-95-86(29-104(300-95)225-35-71(2)135(182)210-169(225)249)322-341(268,356)291-55-179-81(12)298-129(164(314-179)239-69-208-117-150(239)217-167(193)220-156(117)247)133(179)329-344(271,359)294-58-180-82(13)297-128(163(313-180)238-68-205-114-143(190)197-62-201-147(114)238)132(180)327-340(267,355)290-54-102-120(124(278-24-20-274-16)159(310-102)228-36-72(3)136(183)211-170(228)250)324-337(264,352)288-52-100-118(241)122(276-22-18-272-14)157(308-100)237-67-204-113-142(189)196-61-200-146(113)237)92(299-103)44-280-330(257,345)316-84-27-105(226-40-76(7)151(242)221-174(226)254)302-94(84)46-282-334(261,349)320-89-32-109(235-65-206-115-148(235)215-165(191)218-154(115)245)305-98(89)50-286-332(259,347)317-85-28-106(227-41-77(8)152(243)222-175(227)255)301-93(85)45-281-333(260,348)318-87-30-107(233-63-202-111-140(187)194-59-198-144(111)233)303-96(87)48-284-335(262,350)319-88-31-108(234-64-203-112-141(188)195-60-199-145(112)234)304-97(88)49-285-336(263,351)321-90-33-110(236-66-207-116-149(236)216-166(192)219-155(116)246)306-99(90)51-287-339(266,354)326-130-126-161(231-38-74(5)138(185)213-172(231)252)312-178(130,80(11)295-126)57-293-343(270,358)328-131-127-162(232-39-75(6)139(186)214-173(232)253)311-177(131,79(10)296-127)56-292-342(269,357)325-121-101(309-160(125(121)279-25-21-275-17)229-37-73(4)137(184)212-171(229)251)53-289-338(265,353)323-119-91(43-240)307-158(123(119)277-23-19-273-15)230-42-78(9)153(244)223-176(230)256;;;;;;;;;;;;;;;/h34-42,59-69,79-110,118-133,157-164,240-241H,18-33,43-58H2,1-17H3,(H,257,345)(H,258,346)(H,259,347)(H,260,348)(H,261,349)(H,262,350)(H,263,351)(H,264,352)(H,265,353)(H,266,354)(H,267,355)(H,268,356)(H,269,357)(H,270,358)(H,271,359)(H2,181,209,248)(H2,182,210,249)(H2,183,211,250)(H2,184,212,251)(H2,185,213,252)(H2,186,214,253)(H2,187,194,198)(H2,188,195,199)(H2,189,196,200)(H2,190,197,201)(H,221,242,254)(H,222,243,255)(H,223,244,256)(H3,191,215,218,245)(H3,192,216,219,246)(H3,193,217,220,247);;;;;;;;;;;;;;;/q;15*+1/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,118+,119+,120+,121+,122?,123+,124?,125+,126+,127+,128+,129+,130-,131-,132-,133-,157+,158+,159+,160+,161+,162+,163+,164+,177-,178-,179-,180-,330?,331?,332?,333?,334?,335?,336?,337?,338?,339?,340?,341?,342?,343?,344?;;;;;;;;;;;;;;;/m0.............../s1 |
InChI Key |
BQIRWUYCQDIAQA-DEBWEYBYSA-N |
Isomeric SMILES |
C[C@H]1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O[P+](O)(OC[C@]56[C@@H](O[C@H]([C@@H]5O[P+](O)(OC[C@@H]7[C@H](C([C@@H](O7)N8C=C(C(=NC8=O)N)C)OCCOC)O[P+](O)(OC[C@@H]9[C@H](C([C@@H](O9)N1C=NC2=C(N=CN=C21)N)OCCOC)O)[S-])[S-])[C@@H](O6)N1C=NC2=C(N=CN=C21)N)C)[S-])CO[P+](O)(O[C@H]1C[C@@H](O[C@@H]1CO[P+](O)(O[C@H]1C[C@@H](O[C@@H]1CO[P+](O)(O[C@H]1C[C@@H](O[C@@H]1CO[P+](O)(O[C@H]1C[C@@H](O[C@@H]1CO[P+](O)(O[C@H]1C[C@@H](O[C@@H]1CO[P+](O)(O[C@H]1C[C@@H](O[C@@H]1CO[P+](O)(O[C@H]1C[C@@H](O[C@@H]1CO[P+](O)(O[C@H]1C[C@@H](O[C@@H]1CO[P+](O)(O[C@H]1[C@@H]2[C@@H](O[C@]1([C@@H](O2)C)CO[P+](O)(O[C@H]1[C@@H]2[C@@H](O[C@]1([C@@H](O2)C)CO[P+](O)(O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=NC1=O)N)C)CO[P+](O)(O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=O)NC1=O)C)CO)[S-])[S-])N1C=C(C(=NC1=O)N)C)[S-])N1C=C(C(=NC1=O)N)C)[S-])N1C=NC2=C1N=C(NC2=O)N)[S-])N1C=NC2=C(N=CN=C21)N)[S-])N1C=NC2=C(N=CN=C21)N)[S-])N1C=C(C(=O)NC1=O)C)[S-])N1C=NC2=C1N=C(NC2=O)N)[S-])N1C=C(C(=O)NC1=O)C)[S-])N1C=C(C(=NC1=O)N)C)[S-])N1C=C(C(=NC1=O)N)C)[S-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1C2(C(C(O1)C(O2)N3C=NC4=C3N=C(NC4=O)N)O[P+](O)(OCC56C(OC(C5O[P+](O)(OCC7C(C(C(O7)N8C=C(C(=NC8=O)N)C)OCCOC)O[P+](O)(OCC9C(C(C(O9)N1C=NC2=C(N=CN=C21)N)OCCOC)O)[S-])[S-])C(O6)N1C=NC2=C(N=CN=C21)N)C)[S-])CO[P+](O)(OC1CC(OC1CO[P+](O)(OC1CC(OC1CO[P+](O)(OC1CC(OC1CO[P+](O)(OC1CC(OC1CO[P+](O)(OC1CC(OC1CO[P+](O)(OC1CC(OC1CO[P+](O)(OC1CC(OC1CO[P+](O)(OC1CC(OC1CO[P+](O)(OC1C2C(OC1(C(O2)C)CO[P+](O)(OC1C2C(OC1(C(O2)C)CO[P+](O)(OC1C(OC(C1OCCOC)N1C=C(C(=NC1=O)N)C)CO[P+](O)(OC1C(OC(C1OCCOC)N1C=C(C(=O)NC1=O)C)CO)[S-])[S-])N1C=C(C(=NC1=O)N)C)[S-])N1C=C(C(=NC1=O)N)C)[S-])N1C=NC2=C1N=C(NC2=O)N)[S-])N1C=NC2=C(N=CN=C21)N)[S-])N1C=NC2=C(N=CN=C21)N)[S-])N1C=C(C(=O)NC1=O)C)[S-])N1C=NC2=C1N=C(NC2=O)N)[S-])N1C=C(C(=O)NC1=O)C)[S-])N1C=C(C(=NC1=O)N)C)[S-])N1C=C(C(=NC1=O)N)C)[S-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.